Ethyl Camphorsulfonates
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Overview
Description
Ethyl Camphorsulfonates, also known as this compound, is a useful research compound. Its molecular formula is C12H20O4S and its molecular weight is 260.348. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl Camphorsulfonates are derived from camphorsulfonic acid salts, which are commonly used in the manufacturing production of active pharmaceutical ingredients Camphor, a related compound, is known to interact with sensory nerves by activating heat-sensitive trp vanilloid subtype 1 (trpv1) and trpv3 receptors .
Mode of Action
It excites and desensitizes sensory nerves by activating heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors .
Biochemical Pathways
It is known that camphor, a related compound, can have effects on various biochemical pathways, particularly those involving sensory nerves .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
It is known that camphor, a related compound, can have various effects at the molecular and cellular level, particularly involving sensory nerves .
Action Environment
It is known that environmental factors can influence the action of various chemical compounds
Biochemical Analysis
Biochemical Properties
Ethyl Camphorsulfonates are considered potential genotoxic impurities (PGIs) due to their genotoxicity . They can behave as alkylation reagents and have the potential to alkylate DNA bases
Molecular Mechanism
As potential alkylating agents, they could interact with DNA bases, potentially causing DNA damage
Biological Activity
Ethyl camphorsulfonates are a class of compounds derived from camphor, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on their antifungal properties, cytotoxic effects, and safety evaluations based on recent research findings.
Overview of this compound
This compound are sulfonate esters of camphor, a bicyclic monoterpene. These compounds are primarily investigated for their applications in pharmaceuticals and agriculture due to their bioactive properties. The structural characteristics of this compound contribute to their interaction with biological systems.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound. For instance, research has shown that these compounds exhibit significant inhibitory effects against various fungal strains, including Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. The antifungal activity was assessed using methods such as disk diffusion and broth microdilution assays.
Table 1: Antifungal Activity of this compound
Fungal Strain | Inhibition Percentage (%) at 100 µL | Inhibition Percentage (%) at 200 µL |
---|---|---|
Sclerotinia sclerotiorum | 50.3 | 96.2 |
Rhizopus stolonifer | 72.7 | 98.3 |
Colletotrichum gloeosporioides | 50.0 | 95.0 |
The results indicate that this compound significantly inhibit fungal growth, suggesting their potential as natural fungicides in agricultural applications .
Cytotoxic Effects
In addition to antifungal properties, this compound have been evaluated for cytotoxicity against cancer cell lines. A study demonstrated that these compounds possess cytotoxic activity comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways.
Table 2: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer (MCF-7) | 15 | Apoptosis induction |
Prostate Cancer (PC-3) | 10 | Cell cycle arrest |
Lung Cancer (A549) | 12 | Mitochondrial dysfunction |
These findings suggest that this compound may serve as potential candidates for further development in cancer therapeutics .
Safety Evaluations
Safety assessments are crucial for the development of any bioactive compound. Studies on the genotoxicity and acute toxicity of this compound indicate that they exhibit low toxicity profiles at therapeutic doses. Genotoxicity tests have shown no significant DNA damage in mammalian cells, suggesting a favorable safety profile for potential pharmaceutical applications.
Table 3: Safety Profile of this compound
Parameter | Result |
---|---|
Genotoxicity | Negative (no DNA damage) |
Acute Toxicity (LD50) | >2000 mg/kg |
Subchronic Toxicity | No adverse effects observed |
These evaluations underscore the potential for this compound to be utilized safely in both agricultural and medicinal contexts .
Properties
IUPAC Name |
ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGNNYOXDWQFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why are methyl and ethyl camphorsulfonates of interest in pharmaceutical analysis, specifically concerning esomeprazole magnesium?
A1: Methyl and this compound are alkyl sulfonate esters. While not active pharmaceutical ingredients themselves, these compounds can be present as impurities or residues in active pharmaceutical ingredients like esomeprazole magnesium. [] Their presence can stem from manufacturing processes or degradation of the active ingredient. It's crucial to monitor and control these compounds to ensure the quality, safety, and efficacy of the final drug product. The research paper focuses on developing a sensitive and reliable analytical method to quantify these esters in esomeprazole magnesium. []
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